

3-Amino-6-methoxy-2-picoline hydrochloride

CAS number lookup

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Compound of Interest

Compound Name: 3-Amino-6-methoxy-2-picoline
hydrochloride

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Technical Guide: 3-Amino-6-methoxy-2-picoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Amino-6-methoxy-2-picoline, a key chemical intermediate in the pharmaceutical and agrochemical industries. The focus of this document is on the free base form, as comprehensive data for the hydrochloride salt is not readily available.

Chemical Identification and CAS Number

The compound "3-Amino-6-methoxy-2-picoline" is chemically synonymous with 6-Methoxy-2-methylpyridin-3-amine.

- CAS Number: 52090-56-9 (for the free base)[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₇H₁₀N₂O[\[1\]](#)[\[2\]](#)
- Molecular Weight: 138.17 g/mol [\[2\]](#)
- Synonyms: 3-Amino-6-methoxy-2-methylpyridine[\[2\]](#)

- Isomeric SMILES: CC1=C(C=CC(=N1)OC)N[1]

While the hydrochloride salt is often used in various applications, a single, definitive CAS number for "**3-Amino-6-methoxy-2-picoline hydrochloride**" is not consistently cited in chemical databases. Researchers should verify the specific salt and its associated identifier from their supplier.

Physicochemical Properties

The quantitative data for 3-Amino-6-methoxy-2-picoline (CAS: 52090-56-9) is summarized below. This compound is a versatile pyridine derivative valued for its role as a building block in medicinal chemistry and organic synthesis.[2]

Property	Value	Source
Appearance	Solid, white to off-white crystalline powder	[4]
Molecular Weight	138.17 g/mol	[2]
Melting Point	~ 40 - 45 °C	[4]
Boiling Point	~ 250 - 260 °C	[4]
Density	~ 1.1 g/cm ³	[4]
Solubility in Water	Slightly soluble	[4]
Solubility	Soluble in common organic solvents (e.g., ethanol, methanol)	[4]
Storage Conditions	Store sealed in a dry, cool (0-8°C), and well-ventilated place.	[2][4] [2][4]

Applications in Research and Development

3-Amino-6-methoxy-2-picoline serves as a crucial intermediate in the synthesis of more complex molecules, primarily in the following sectors:

- Pharmaceutical Development: It is a key building block for synthesizing compounds targeting neurological disorders and those with potential antimicrobial and anti-inflammatory properties.[2] Its structure allows for significant reactivity, enabling the creation of novel compounds for drug discovery.[2]
- Agrochemicals: The compound is used in the formulation of modern pesticides and herbicides, contributing to the development of agents that can improve crop yield and pest resistance.[2]
- Material Science: Its ability to function as a ligand in coordination chemistry opens up possibilities for its use in catalysis and the development of new materials.[2]

No specific signaling pathways involving this compound have been identified, which is consistent with its primary role as a synthetic intermediate rather than a biologically active agent.

Experimental Protocols

Detailed methodologies for the synthesis and toxicological assessment are critical for the safe and effective use of this compound.

Synthesis Protocol

A common method for the preparation of 6-Methoxy-2-methylpyridin-3-amine is through the reduction of a nitro-substituted precursor.[3]

Reaction: Reduction of 6-Methoxy-2-methyl-3-nitropyridine.

Materials:

- 6-Methoxy-2-methyl-3-nitropyridine (starting material)
- Methanol (MeOH)
- Water (H₂O)
- Ammonium chloride (NH₄Cl)

- Iron powder (Fe)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- The starting material, 6-Methoxy-2-methyl-3-nitropyridine (2 g, 0.012 mol), is dissolved in a mixed solvent of H₂O/MeOH (1:1 ratio, 40 mL).[3]
- Ammonium chloride (2.2 g, 3.5 eq.) and iron powder (2.3 g, 3.5 eq.) are added to the solution.[3]
- The reaction mixture is stirred at 80 °C for 16 hours.[3]
- Upon completion, the iron powder is removed by filtration, and the filtrate is washed with methanol.[3]
- Methanol is removed from the filtrate by evaporation. The remaining solution is diluted with water.[3]
- The aqueous phase is extracted three times with ethyl acetate (3 x 50 mL).[3]
- The combined organic phases are dried over anhydrous Na₂SO₄.[3]
- The desiccant is filtered off, and the solvent is evaporated to yield the final product, 6-Methoxy-2-methylpyridin-3-amine, as a brown oil (1.35 g, 81% yield).[3]

Toxicological Assessment Protocols (Example)

The following protocols are adapted from studies on the closely related compound 6-methoxy-2-methylamino-3-aminopyridine HCl and serve as a model for assessing the safety of aminopicoline derivatives.[5]

a) Acute Dermal Irritation Study

- Objective: To assess the potential of the test substance to cause skin irritation.

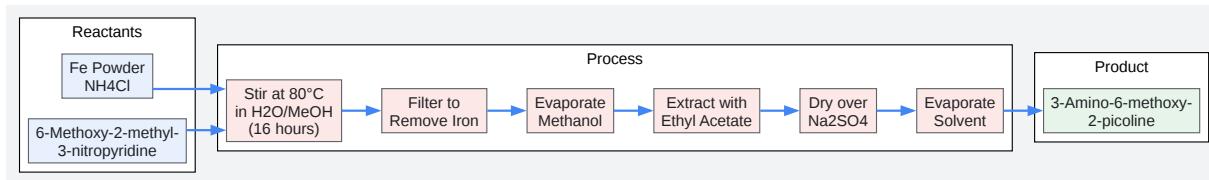
- Method: The undiluted test substance is applied to the skin of test animals.
- Observation: Animals are examined for signs of erythema (redness), eschar (scab), and edema (swelling) formation.
- Scoring: Skin reactions are assessed at approximately 1 hour, 24 hours, 48 hours, 72 hours, and 7 days after the termination of exposure.[5]
- Results Interpretation: In the cited study, the substance produced slight erythema that was reversible within 7 days.[5]

b) Acute Eye Irritation Study

- Objective: To assess the potential of the test substance to cause eye irritation.
- Method: A 0.1 mL equivalent of the test substance, prepared as a 5% solution, is instilled into the conjunctival sac of one eye of the test animals.[5] The other eye serves as a control.
- Observation: The eyes are examined for any effects on the cornea, iris, or conjunctiva.
- Scoring: Eye irritation reactions are scored at approximately 1 hour, 24 hours, 48 hours, and 72 hours after instillation.[5]
- Results Interpretation: In the cited study, the 5% solution did not result in any observable effects on the eyes of the test animals.[5]

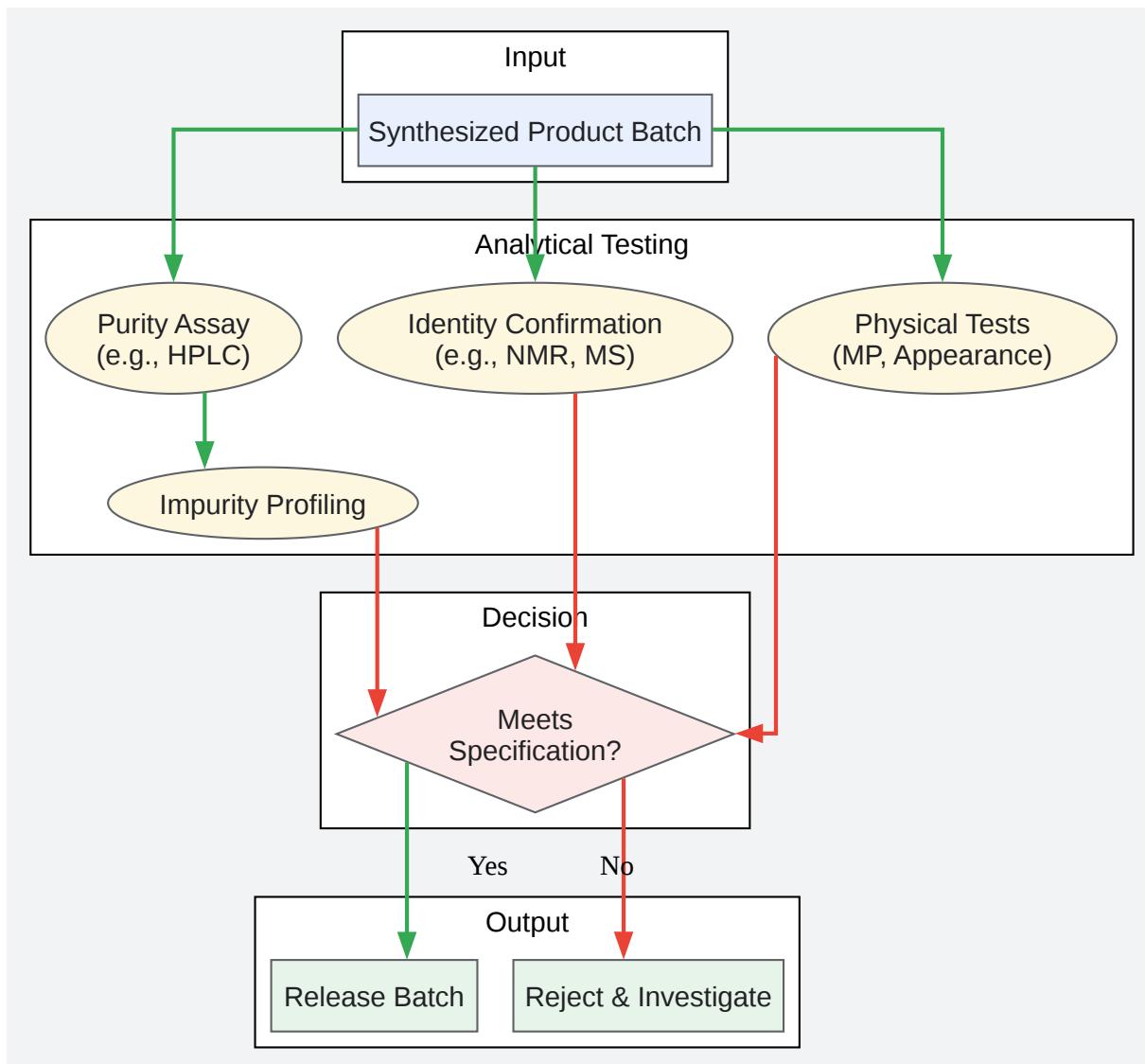
Mandatory Visualizations

Synthesis Workflow Diagram

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Caption: Synthesis workflow for 3-Amino-6-methoxy-2-picoline via reduction.

Quality Control Experimental Workflow



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Caption: General quality control workflow for a chemical intermediate.

Safety and Handling

Based on available safety data sheets, 3-Amino-6-methoxy-2-picoline should be handled with care.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[1\]](#)
- Precautionary Statements:
 - Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[\[1\]](#)
 - Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[1\]](#)
 - Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[\[1\]](#)

Professionals should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

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